chemical properties of [2-(4-methoxyphenyl)oxazol-4-yl]methylamine
chemical properties of [2-(4-methoxyphenyl)oxazol-4-yl]methylamine
Technical Whitepaper: Chemical Profile and Synthetic Utility of [2-(4-methoxyphenyl)oxazol-4-yl]methylamine
CAS Number: 885272-87-7 Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol
Executive Summary
[2-(4-methoxyphenyl)oxazol-4-yl]methylamine is a high-value heterocyclic building block used extensively in medicinal chemistry and agrochemical discovery. Structurally, it consists of a 1,3-oxazole core substituted at the C2 position with a p-methoxyphenyl group and at the C4 position with a methylamine moiety. This specific substitution pattern renders it a "privileged scaffold," offering a balance of lipophilicity, hydrogen bond donor/acceptor capability, and metabolic stability. It serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and anti-infective agents, where the oxazole ring acts as a bioisostere for amide or ester linkages.
Physicochemical Profile
The molecule exhibits properties characteristic of benzylic-type primary amines attached to electron-rich heteroaromatic systems.
| Property | Value / Description | Note |
| Appearance | Pale yellow solid or oil (Free Base) | Often supplied as HCl salt (White solid) for stability. |
| Molecular Weight | 204.23 g/mol | Ideal fragment size for drug discovery (Fragment-Based Drug Design). |
| pKa (Amine) | ~8.8 - 9.5 (Predicted) | Primary amine; protonated at physiological pH. |
| pKa (Oxazole) | ~0.8 - 1.0 | The oxazole nitrogen is weakly basic and protonates only in strong acid. |
| LogP | ~1.4 - 1.8 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 2 (NH₂) | Primary amine protons. |
| H-Bond Acceptors | 4 (N, O, NH₂) | Oxazole N/O, Methoxy O, Amine N. |
| Solubility | High in DMSO, MeOH, DCM. | Free base has low water solubility; HCl salt is water-soluble. |
Structural & Electronic Analysis
3.1. Electronic Distribution The molecule features a "push-pull" electronic system, though predominantly electron-rich:
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4-Methoxyphenyl Group: The methoxy group is a strong electron-donating group (EDG) by resonance (+M effect). It enriches the electron density of the phenyl ring, which in turn stabilizes the oxazole ring through conjugation at the C2 position.
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Oxazole Core: The 1,3-oxazole ring is aromatic but less resonance-stabilized than furan or thiophene. The C2-aryl substitution significantly enhances stability against ring opening.
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Methylamine Arm: The methylene spacer insulates the amine from the aromatic system's resonance, maintaining the amine's nucleophilicity and basicity similar to a standard benzylamine.
3.2. Stability Considerations
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Acid Sensitivity: While 2-substituted oxazoles are generally stable, prolonged exposure to strong aqueous acids at high temperatures can lead to hydrolytic ring opening (Cornforth rearrangement type pathways). However, the amine salt formation (e.g., with 1M HCl in ether) is kinetically stable and the preferred storage form.
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Oxidation: The primary amine is susceptible to air oxidation over time (forming imines/aldehydes) if stored as a free base.
Synthetic Pathways
The synthesis typically follows a convergent approach, constructing the oxazole core first, followed by functionalization to the amine.
Pathway A: The Robinson-Gabriel Cyclodehydration (Primary Route) This is the most scalable industrial route.
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Condensation: 4-Methoxybenzamide reacts with 1,3-dichloroacetone (or a similar
-haloketone equivalent) to form an -acylamino ketone intermediate. -
Cyclization: Dehydration using POCl₃ or H₂SO₄ closes the ring to form 4-(chloromethyl)-2-(4-methoxyphenyl)oxazole.
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Amination: The chloromethyl intermediate undergoes a Delépine reaction (using hexamine) or Gabriel synthesis (using potassium phthalimide) to yield the primary amine.
Pathway B: Reduction of Oxazole-4-carbonitrile Alternatively, the oxazole-4-carboxylic acid derivative can be converted to a nitrile and reduced using LiAlH₄ or catalytic hydrogenation (Raney Ni).
Visualization: Synthetic Workflow (Pathway A)
Figure 1: Retrosynthetic analysis showing the Robinson-Gabriel / Gabriel Synthesis approach.
Reactivity Profile & Applications
5.1. Nucleophilic Reactivity (Amine) The C4-methylamine is the primary handle for derivatization.
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Amide Coupling: Reacts rapidly with activated carboxylic acids (EDC/HOBt, HATU) to form amides. This is the primary reaction in DNA-encoded library synthesis.
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Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃ to form secondary amines.
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Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in fragment growing).
5.2. Electrophilic Substitution (Oxazole Ring) The C5 position of the oxazole ring is the most electron-rich site on the heteroaromatic core.
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Halogenation: Electrophilic halogenation (e.g., NBS) can introduce a bromine at C5, allowing for further coupling via Suzuki-Miyaura reactions.
Visualization: Reactivity Map
Figure 2: Reactivity profile highlighting the divergent synthetic utility of the scaffold.
Experimental Protocols
Protocol 1: General Amide Coupling (Derivatization) Use this protocol to attach the scaffold to a carboxylic acid core.
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Preparation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M concentration).
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Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes.
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Addition: Add [2-(4-methoxyphenyl)oxazol-4-yl]methylamine (1.1 equiv). If using the HCl salt, ensure extra DIPEA is added to neutralize the salt.
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Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 204 - 18).
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.
Protocol 2: Salt Formation (Stabilization) Use this protocol if the free base oil is obtained and long-term storage is required.
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Dissolution: Dissolve the crude free base amine in a minimal amount of dry diethyl ether or DCM.
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Acidification: Dropwise add 4M HCl in dioxane (1.5 equiv) at 0°C.
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Precipitation: A white precipitate should form immediately. Stir for 30 minutes.
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Isolation: Filter the solid under argon, wash with cold ether, and dry under high vacuum. Store at -20°C.
References
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Sigma-Aldrich. (n.d.). C-[2-(4-Methoxy-phenyl)-oxazol-4-yl]-methylamine Product Page. Retrieved from
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PubChem. (2025). 2-(4-Methoxyphenyl)oxazole Compound Summary. National Library of Medicine. Retrieved from
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BenchChem. (2025).[1] Synthesis of Oxazole Methylamines: A Technical Guide. Retrieved from
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Palmer, D. C. (Ed.). (2004).[2] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (General reference for Robinson-Gabriel synthesis mechanisms).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on oxazole as an amide bioisostere).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
